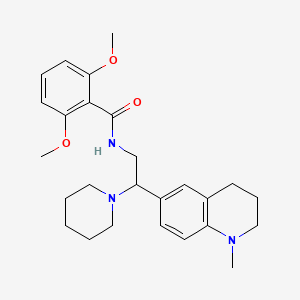

2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-28-14-8-9-19-17-20(12-13-21(19)28)22(29-15-5-4-6-16-29)18-27-26(30)25-23(31-2)10-7-11-24(25)32-3/h7,10-13,17,22H,4-6,8-9,14-16,18H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSJZBALBWQGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: Starting with 2,6-dimethoxybenzoic acid, the carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with an amine.

Quinoline Derivative Synthesis: The 1-methyl-1,2,3,4-tetrahydroquinoline moiety can be synthesized through a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes.

Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoline derivative.

Final Coupling: The quinoline and piperidine derivatives are coupled with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the amide bond or the quinoline ring, potentially leading to the formation of amines or dihydroquinolines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced quinoline derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit significant effects on neurotransmitter receptors. Specifically, studies have shown that derivatives can act as selective modulators of dopamine and serotonin receptors, which are critical in treating conditions such as depression and schizophrenia .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses moderate to significant antibacterial and antifungal activities against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of similar compounds found that they could mitigate neuronal damage induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were synthesized and tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the benzamide structure enhanced antimicrobial potency, establishing a foundation for further drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can interact with protein active sites, while the quinoline and piperidine moieties may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally or functionally related analogs is hindered by the absence of direct experimental or computational studies in accessible literature. However, inferences can be drawn from general pharmacophoric principles and analogous scaffolds:

Structural Analogues

Tetrahydroquinoline Derivatives: Compounds bearing tetrahydroquinoline moieties (e.g., 1-methyl-1,2,3,4-tetrahydroquinoline) are known for neuroprotective and acetylcholinesterase inhibitory activity. The addition of a piperidine group in the target compound may enhance blood-brain barrier permeability compared to simpler tetrahydroquinoline derivatives lacking such substitutions .

Benzamide-Based Molecules: The 2,6-dimethoxybenzamide group is structurally similar to verapamil (a calcium channel blocker), though the latter lacks the tetrahydroquinoline-piperidine system. The dimethoxy groups in the target compound could influence binding affinity through steric and electronic effects, differentiating it from non-methoxy benzamide analogs.

Piperidine-Containing Compounds: Piperidine is a common motif in CNS drugs (e.g., donepezil for Alzheimer’s).

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

| Property | Target Compound | Tetrahydroquinoline Analogs | Benzamide Derivatives |

|---|---|---|---|

| Lipophilicity (LogP) | Estimated >3.5 (high) | 2.8–3.2 | 1.5–2.5 |

| Molecular Weight (g/mol) | ~495 | ~250–350 | ~300–400 |

| Hydrogen Bond Acceptors | 6 | 3–4 | 4–5 |

| CNS Penetration Potential | Likely high | Moderate | Low |

Note: Values are extrapolated from structural features and unrelated analogs due to lack of experimental data.

Mechanistic Divergence

- Target Compound : The hybrid structure may enable dual binding modes (e.g., simultaneous interaction with σ receptors and ion channels), a feature absent in simpler analogs.

- Comparators: Most tetrahydroquinoline or benzamide derivatives exhibit single-target activity (e.g., acetylcholinesterase inhibition or calcium channel blockade).

Biological Activity

The compound 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for multiple neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential implications in modulating mood and cognitive functions.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance rates in the body.

- Neuroprotective Effects : Preliminary studies suggest that it could provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Studies

Recent studies have highlighted several key areas of biological activity for this compound:

- Antidepressant-like Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, indicating potential use in treating depression .

- Analgesic Properties : The compound has shown analgesic effects in pain models, suggesting its potential as a pain management agent .

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induces apoptosis in tumor cells while sparing normal cells, which is a desirable characteristic for anticancer agents .

Case Study 1: Antidepressant Activity

In a controlled study involving mice subjected to chronic stress, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to the control group. The study measured behavioral changes using established paradigms such as the forced swim test.

Case Study 2: Analgesic Efficacy

A recent pharmacological evaluation assessed the analgesic efficacy of the compound in a formalin-induced pain model. Results showed significant pain relief at doses of 10 mg/kg and 20 mg/kg compared to baseline measurements.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.